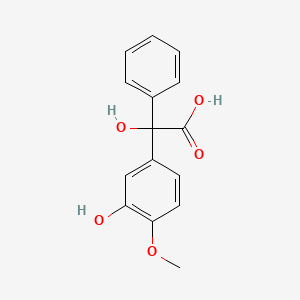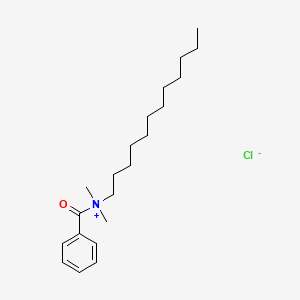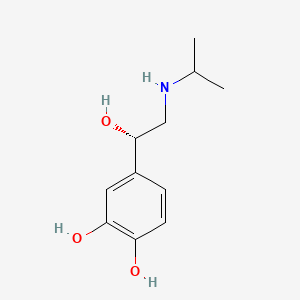
(+)-Isoproterenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol is a member of catechols.
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiology and Arrhythmias
Isoproterenol is recognized for its influence on the cardiac conduction system, particularly in facilitating AV nodal conduction and inducing supraventricular arrhythmias. It is commonly administered in increasing doses to decrease sinus cycle length, although this can sometimes lead to undesirable side effects. The sensitivity of the sinus and AV nodes to isoproterenol can occur prior to achieving the target sinus cycle length (Cossu et al., 1997).
Comparative Pharmacology
Comparative studies with dobutamine and isoproterenol have shown that isoproterenol was a clinical therapeutic agent now primarily used in research for inducing cardiac hypertrophy. Dobutamine has replaced isoproterenol as the preferred inotropic β-adrenergic agent in certain clinical scenarios, but both have been found to significantly increase cardiac fibrosis and decrease cardiac function with chronic administration (Anderson et al., 2008).
Cardiopulmonary Research
Isoproterenol's effects in bronchodilation have been widely studied, especially in the context of treating acute asthma. Studies indicate that isoproterenol administered through a standard commercial device effectively achieves bronchodilation without significant side effects, such as electrocardiographic changes, arrhythmias, or clinically significant changes in heart rate, blood pressure, or arterial blood gases (Sherbell & Lyons, 1973).
Myocardial Injury and Dysfunction
Isoproterenol has been used in studies to induce myocardial injury and cardiac dysfunction in animal models, particularly to evaluate diastolic dysfunction and the effects of gene or stem cell therapy on cardiac dysfunction. It induces endocardial injury and myocardial fibrosis, with an increase in myocardial collagen types I and III, leading to decreased left ventricular compliance (Brooks & Conrad, 2009).
Eigenschaften
CAS-Nummer |
2964-04-7 |
|---|---|
Produktname |
(+)-Isoproterenol |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
JWZZKOKVBUJMES-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)NC[C@H](C1=CC(=C(C=C1)O)O)O |
SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
Kanonische SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




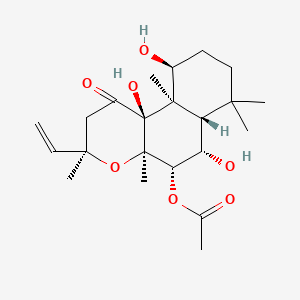
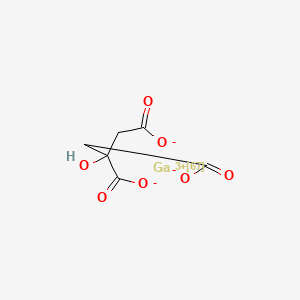
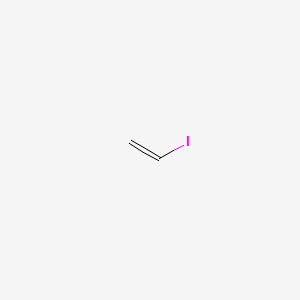
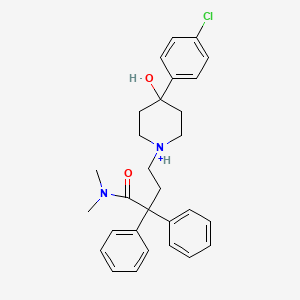
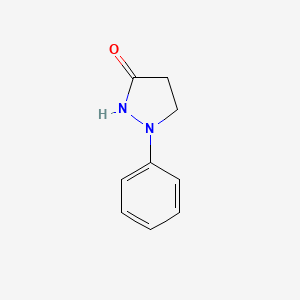
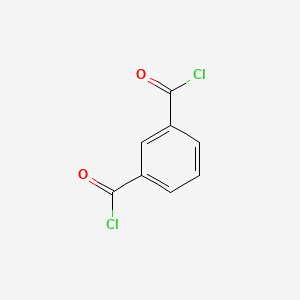
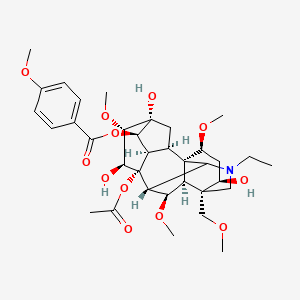
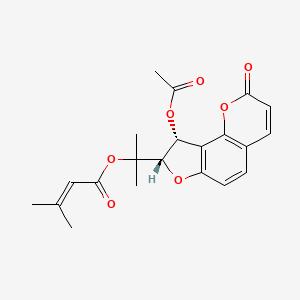
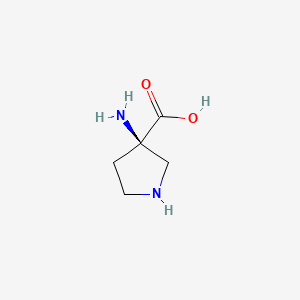
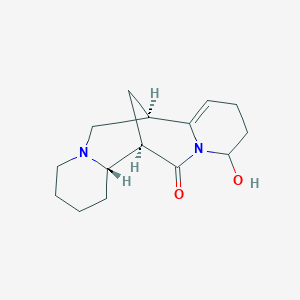
![Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate](/img/structure/B1221386.png)
